N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine
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Overview
Description
N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the chlorination and trifluoromethylation of pyridine to form 3-chloro-5-(trifluoromethyl)pyridine.
Thiophene Coupling: The pyridine intermediate is then coupled with a thiophene derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the coupled product under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorinated pyridine moieties.
Thiophene Derivatives: Compounds containing the thiophene ring structure.
Hydroxylamine Derivatives: Compounds featuring the hydroxylamine functional group.
Uniqueness
N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine is unique due to the combination of its trifluoromethyl, chlorinated pyridine, and thiophene moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-7(19-20)12-3-2-9(21-12)5-11-10(14)4-8(6-18-11)13(15,16)17/h2-4,6,20H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMNTQHOYAXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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